molecular formula C24H44O6 B8472641 CV 3611

CV 3611

Cat. No.: B8472641
M. Wt: 428.6 g/mol
InChI Key: OIRQROBVKNWIIW-RBBKRZOGSA-N
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Description

CV 3611 is a derivative of ascorbic acid (vitamin C) where an octadecyl group is introduced at the C-2 position of the ascorbic acid molecule. This modification enhances the lipophilicity of the compound, making it more suitable for applications in lipid environments. It is known for its potential antioxidant properties and its ability to inhibit degranulation in allergic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CV 3611 typically involves the alkylation of ascorbic acid. One common method includes the use of 5,6-isopropylidene-3-methoxymethyl-ascorbic acid as a starting material. This compound is reacted with potassium carbonate and 1-iodooctadecane in a solvent mixture of tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) at 50°C .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of enzymatic synthesis methods is also being explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: CV 3611 can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Catalytic metals such as copper or iron can accelerate the oxidation process.

    Reduction: The presence of hydrogen donors and catalytic metals can facilitate reduction reactions.

    Substitution: Alkyl halides and strong bases are commonly used in substitution reactions.

Major Products:

    Oxidation: Dehydroascorbic acid.

    Reduction: Reduced forms of target compounds.

    Substitution: Various alkylated derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of CV 3611 primarily involves its antioxidant properties. It donates hydrogen atoms to lipid radicals, removes molecular oxygen, and quenches singlet oxygen. This helps in reducing oxidative stress and preventing cellular damage . Additionally, it inhibits antigen-stimulated degranulation by interfering with calcium ionophore-stimulated pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H44O6

Molecular Weight

428.6 g/mol

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-octadecoxy-2H-furan-5-one

InChI

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-23-21(27)22(20(26)19-25)30-24(23)28/h20,22,25-27H,2-19H2,1H3/t20-,22+/m0/s1

InChI Key

OIRQROBVKNWIIW-RBBKRZOGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC1=C([C@H](OC1=O)[C@H](CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=C(C(OC1=O)C(CO)O)O

Origin of Product

United States

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